molecular formula C12H11ClN2O3S B4637144 2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one

2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one

Cat. No.: B4637144
M. Wt: 298.75 g/mol
InChI Key: ZCBXMFRRIYRVPR-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrimidine ring substituted with a hydroxy group at the 4-position and a sulfanyl group at the 2-position, which is further linked to a 4-chlorophenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one typically involves multiple steps. One common route starts with the preparation of the 4-chlorophenoxyethyl intermediate, which is then reacted with a suitable sulfanyl reagent to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the pyrimidine ring with the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole
  • 2-[2-(4-chlorophenoxy)ethylsulfanyl]-benzothiazole

Uniqueness

2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one is unique due to the presence of the hydroxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substitutions on the aromatic ring.

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c13-8-1-3-9(4-2-8)18-5-6-19-12-14-10(16)7-11(17)15-12/h1-4,7H,5-6H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBXMFRRIYRVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCSC2=NC(=CC(=O)N2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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